molecular formula C16H20FNO3 B8134706 tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8134706
M. Wt: 293.33 g/mol
InChI Key: FBDCLEUAJLBRON-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyphenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Fluoro and Hydroxyphenyl Groups: The fluoro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while the hydroxy group can be introduced through hydroxylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and hydroxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine, piperidine derivatives

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a decrease in blood pressure, making it a potential candidate for the treatment of hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: A dihydropyridine derivative with high vascular selectivity and used in the management of hypertension.

Uniqueness

tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the fluoro and hydroxyphenyl groups, which may confer distinct pharmacological properties and enhance its biological activity. The tert-butyl ester group also contributes to its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)13-5-4-12(19)10-14(13)17/h4-6,10,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDCLEUAJLBRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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